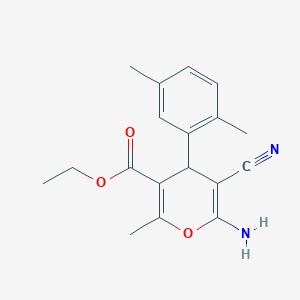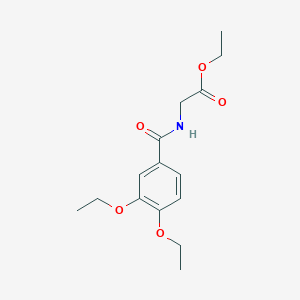
ethyl N-(3,4-diethoxybenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3,4-diethoxybenzoyl)glycinate, also known as ethyl ferulate, is a natural compound found in various plant species. This compound has been shown to possess several beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Researchers are actively studying the synthesis, mechanism of action, and potential applications of ethyl ferulate in scientific research.
Wirkmechanismus
The mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, respectively. Ethyl ferulate may also activate certain signaling pathways in the body, leading to its beneficial effects.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its natural origin. It can be easily extracted from plant sources, making it a readily available compound for research. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to be relatively safe and non-toxic, making it a promising compound for use in the development of new drugs and therapies.
One limitation of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its low solubility in water. This can make it difficult to dissolve and work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate. One area of interest is its potential use in the development of new anti-cancer therapies. Additionally, researchers are studying the effects of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate on various signaling pathways in the body, which may lead to the development of new drugs for the treatment of chronic diseases. Finally, researchers are exploring new methods for synthesizing ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate, which may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
Ethyl ferulate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with ethanol and a catalyst, such as sulfuric acid. This reaction forms ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and water. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between ferulic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl ferulate has been studied extensively for its potential applications in scientific research. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has anti-inflammatory properties, which can help reduce inflammation in the body. These properties make ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate a promising compound for use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-19-12-8-7-11(9-13(12)20-5-2)15(18)16-10-14(17)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQKVGZQXQWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

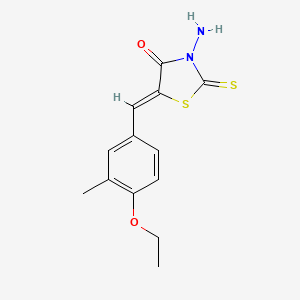
![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)
![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)

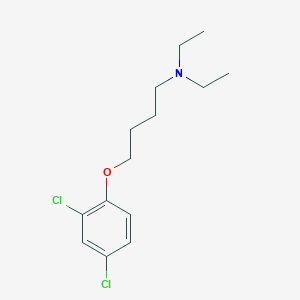
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
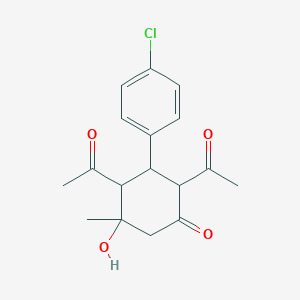
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
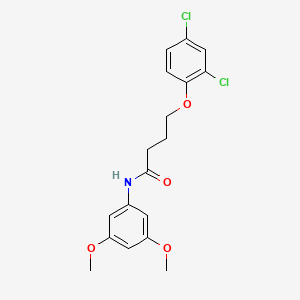
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
